molecular formula C26H34 B14278653 2,3-Dihexylanthracene CAS No. 155907-35-0

2,3-Dihexylanthracene

Cat. No.: B14278653
CAS No.: 155907-35-0
M. Wt: 346.5 g/mol
InChI Key: OVPDLQFLEKUCLH-UHFFFAOYSA-N
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Description

2,3-Dihexylanthracene is an anthracene derivative substituted with two hexyl alkyl chains at the 2- and 3-positions of the central aromatic core. The introduction of hexyl groups at specific positions enhances solubility and processability, making 2,3-Dihexylanthracene a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Properties

CAS No.

155907-35-0

Molecular Formula

C26H34

Molecular Weight

346.5 g/mol

IUPAC Name

2,3-dihexylanthracene

InChI

InChI=1S/C26H34/c1-3-5-7-9-13-21-17-25-19-23-15-11-12-16-24(23)20-26(25)18-22(21)14-10-8-6-4-2/h11-12,15-20H,3-10,13-14H2,1-2H3

InChI Key

OVPDLQFLEKUCLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene typically involves the alkylation of anthracene. A common method includes the Friedel-Crafts alkylation reaction, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for 2,3-Dihexylanthracene are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: 2,3-Dihexylanthracene can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of 2,3-Dihexylanthracene can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2,3-Dihexylanthracene has found applications across various scientific disciplines:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying photophysical properties.

    Biology: Investigated for its potential in bioimaging due to its fluorescent properties.

    Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism by which 2,3-Dihexylanthracene exerts its effects is largely dependent on its interaction with molecular targets. In photophysical applications, it absorbs light and undergoes electronic transitions, emitting light at different wavelengths. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.

Comparison with Similar Compounds

2,3-Dihexylanthracene vs. Dibenz[a,h]anthracene

  • Molecular Structure : Dibenz[a,h]anthracene (C22H14) features two additional fused benzene rings, increasing conjugation and planarity compared to 2,3-Dihexylanthracene (C26H34) .
  • Solubility: The hexyl substituents in 2,3-Dihexylanthracene confer high solubility in non-polar solvents, whereas Dibenz[a,h]anthracene’s planar structure results in poor solubility .
  • Applications: Dibenz[a,h]anthracene is studied for its carcinogenic properties and environmental persistence, while 2,3-Dihexylanthracene is explored for optoelectronic applications due to its tunable electronic behavior .

2,3-Dihexylanthracene vs. 2,6-Diacetoxy-3,7-dibromoanthracene

  • Substituent Effects: The acetoxy (-OAc) and bromo (-Br) groups in 2,6-Diacetoxy-3,7-dibromoanthracene (C18H12Br2O4) introduce polar and reactive sites, contrasting with the non-polar hexyl groups in 2,3-Dihexylanthracene .
  • Reactivity : Bromo and acetoxy substituents enable cross-coupling reactions, making the former a versatile intermediate in pharmaceutical synthesis. In contrast, 2,3-Dihexylanthracene’s alkyl chains favor stability and solubility .

2,3-Dihexylanthracene vs. Unsubstituted Anthracene

  • Electronic Properties : Hexyl groups donate electron density, slightly raising the HOMO energy level of 2,3-Dihexylanthracene compared to unsubstituted anthracene.
  • Processability : The unsubstituted anthracene (C14H10) is challenging to process in thin-film devices due to poor solubility, whereas 2,3-Dihexylanthracene is solution-processable.

Data Tables

Table 1: Comparative Properties of Anthracene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Solubility (Organic Solvents) Key Applications
2,3-Dihexylanthracene C26H34 346.53 2, 3 Hexyl High Organic electronics
Dibenz[a,h]anthracene C22H14 278.35 Fused benz rings None Low Carcinogenicity research
2,6-Diacetoxy-3,7-dibromoanthracene C18H12Br2O4 452.08 2,6 (Acetoxy), 3,7 (Br) Acetoxy, Bromo Moderate Pharmaceutical synthesis

Research Findings

Alkyl Substituent Advantages : Hexyl chains in 2,3-Dihexylanthracene significantly improve solubility, enabling solution-based fabrication of electronic devices. This contrasts with halogenated derivatives, which require specialized handling due to reactivity .

Toxicity Profiles: Dibenz[a,h]anthracene is classified as a Group 2A carcinogen (IARC), highlighting risks associated with extended PAHs. No such data exists for 2,3-Dihexylanthracene, suggesting lower toxicity .

Electronic Modulation : Alkyl substitution reduces aggregation in 2,3-Dihexylanthracene, enhancing luminescence efficiency in OLEDs compared to unsubstituted anthracene.

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